molecular formula C18H20N2O5S B2940453 5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-69-6

5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2940453
CAS RN: 922009-69-6
M. Wt: 376.43
InChI Key: MYHLEDSYGSEWKO-UHFFFAOYSA-N
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Description

The compound “5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs. The molecule also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing nitrogen and oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[f][1,4]oxazepin ring and the benzenesulfonamide group would likely play significant roles in its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzenesulfonamide group could influence its solubility and reactivity.

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound , but unfortunately, there seems to be limited information available online regarding its specific applications. This could be due to the compound being relatively new or not widely researched in the public domain.

However, based on the structure and related compounds, it may have potential applications in pharmacology, particularly as a derivative of indole, which is known for its diverse biological and clinical applications. Indole derivatives have been studied for their anti-inflammatory, analgesic, and various pharmacological activities .

Mechanism of Action

The mechanism of action of a compound depends on its interactions with biological systems. Without specific studies, it’s hard to predict the exact mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems to determine its potential as a pharmaceutical drug .

properties

IUPAC Name

5-ethyl-2-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-12-4-6-16(24-2)17(10-12)26(22,23)20-13-5-7-15-14(11-13)18(21)19-8-9-25-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHLEDSYGSEWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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